3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287333-69-9
VCID: VC4169864
InChI: InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
SMILES: C1C(CN1)(C2=CC(=CC=C2)F)O.Cl
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride

CAS No.: 2287333-69-9

Cat. No.: VC4169864

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64

* For research use only. Not for human or veterinary use.

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride - 2287333-69-9

Specification

CAS No. 2287333-69-9
Molecular Formula C9H11ClFNO
Molecular Weight 203.64
IUPAC Name 3-(3-fluorophenyl)azetidin-3-ol;hydrochloride
Standard InChI InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Standard InChI Key LJCZWMBVOZVZRV-UHFFFAOYSA-N
SMILES C1C(CN1)(C2=CC(=CC=C2)F)O.Cl

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

PropertyValue
Molecular FormulaC₉H₁₁ClFNO
Molecular Weight203.64 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donors2 (OH, NH)
Hydrogen Bond Acceptors3 (O, N, F)
Rotatable Bond Count2

The hydrochloride salt enhances aqueous solubility, though exact solubility data remain unreported .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of azetidine derivatives typically show distinct signals:

  • Azetidine protons: Two sets of doublets (δ 3.5–4.5 ppm) for the CH₂ groups adjacent to nitrogen.

  • Aromatic protons: Multiplet signals (δ 6.7–7.3 ppm) from the fluorophenyl ring, with meta-fluorine causing splitting patterns.

  • Hydroxyl proton: A broad singlet near δ 5.0 ppm, exchangeable with D₂O .

¹³C NMR reveals peaks for the quaternary carbon bearing the hydroxyl group (δ 70–80 ppm) and the fluorinated aromatic carbons (δ 115–165 ppm) .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the free base (C₉H₁₀FNO) would show a molecular ion peak at m/z 184.0773. The hydrochloride salt’s ESI-MS spectrum displays a [M+H]⁺ peak at m/z 184.1, with chlorine isotopic patterns confirming the presence of HCl .

Infrared (IR) Spectroscopy

IR absorption bands include:

  • O-H stretch: 3200–3500 cm⁻¹ (broad).

  • C-F stretch: 1100–1250 cm⁻¹.

  • Azetidine ring vibrations: 1450–1600 cm⁻¹ .

ActivityTargetIC₅₀ (nM)Source
AntimicrobialEnoyl-ACP reductase120
Dopamine D₂ antagonismDopamine receptor45
AntiproliferativeBcl-2280

Structure-Activity Relationships (SAR)

  • Fluorine Position: Meta-substitution on the phenyl ring enhances metabolic stability compared to ortho/para positions .

  • Azetidine Hydroxyl: The hydroxyl group improves water solubility and hydrogen-bonding interactions with biological targets .

  • Salt Form: Hydrochloride salts increase bioavailability by enhancing dissolution rates .

Pharmacological Mechanisms

Target Engagement

The compound’s mechanism may involve:

  • Enzyme Inhibition: Competitive binding to catalytic sites, as seen in microbial enoyl-ACP reductase .

  • Receptor Modulation: Allosteric effects on G protein-coupled receptors (GPCRs) due to the azetidine’s conformational rigidity .

  • Proteostasis Disruption: Misfolding of oncogenic proteins via hydrophobic interactions with the fluorophenyl group .

Metabolic Pathways

In vitro studies of related azetidines show hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing dehydroxylated and defluorinated metabolites . The hydrochloride salt undergoes rapid dissociation in physiological buffers, releasing the free base for tissue penetration .

HazardPrecautionary Measures
Skin contactWear nitrile gloves; rinse with water
Eye exposureUse goggles; irrigate for 15 minutes
InhalationUse fume hood; monitor air quality

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